2'-Chlorobiphenyl-4-ylamine hydrochloride

Vue d'ensemble

Description

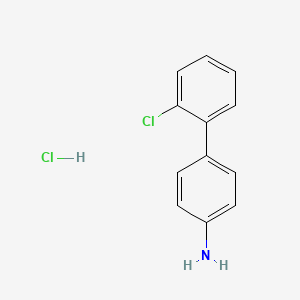

2’-Chlorobiphenyl-4-ylamine hydrochloride is an organic compound with the molecular formula C12H10ClN. It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and an amine group at the 4 position. This compound is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chlorobiphenyl-4-ylamine hydrochloride typically involves the following steps:

Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2’-nitrobiphenyl.

Reduction: The nitro group in 2’-nitrobiphenyl is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2’-aminobiphenyl.

Industrial Production Methods: Industrial production of 2’-Chlorobiphenyl-4-ylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for nitration and reduction steps.

Purification: The final product is purified using crystallization or distillation techniques to remove impurities and obtain a high-purity compound.

Types of Reactions:

Oxidation: 2’-Chlorobiphenyl-4-ylamine hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form biphenyl derivatives with different substituents.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Various biphenyl derivatives.

Substitution Products: Compounds with different functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

Synthesis and Mechanism of Action

The synthesis of 2'-Chlorobiphenyl-4-ylamine hydrochloride typically involves multi-step organic reactions, often starting from simpler aromatic compounds. It serves as a precursor in the production of various agrochemicals, particularly fungicides like boscalid, which inhibit spore germination and fungal growth through specific biochemical pathways .

Agricultural Chemistry

This compound is primarily utilized in the synthesis of boscalid, a fungicide effective against a range of fungal pathogens such as gray mold and powdery mildew. Its role as an intermediate allows for efficient production of this important agricultural chemical, contributing to crop protection strategies .

Organic Synthesis

The compound is also significant in organic synthesis as a reagent. It can participate in various chemical reactions, facilitating the development of new materials and enhancing existing chemical processes.

Pharmaceutical Development

Research indicates that derivatives of chlorinated biphenyl amines can exhibit biological activity against certain pathogens. For instance, studies have shown that related compounds can inhibit specific enzymes involved in disease processes, suggesting potential applications in drug development .

Case Study 1: Boscalid Production

A study on the production of boscalid detailed the efficiency of using this compound as an intermediate. The synthesis route was optimized to achieve high yields with minimal environmental impact, showcasing the compound's utility in sustainable agricultural practices .

Case Study 2: Antimicrobial Activity

Research conducted on chlorinated aromatic amines revealed that certain derivatives possess bactericidal properties against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on the structural framework of this compound .

Mécanisme D'action

The mechanism of action of 2’-Chlorobiphenyl-4-ylamine hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Protein Binding: It can bind to proteins, altering their conformation and affecting their biological activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

2-Amino-4’-chlorobiphenyl: Similar structure but with the amine group at the 2 position and chlorine at the 4’ position.

4-Chlorobiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.

2-Chlorobiphenyl: Lacks the amine group, similar to 4-Chlorobiphenyl.

Uniqueness: 2’-Chlorobiphenyl-4-ylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual functional groups (chlorine and amine) allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in various synthetic processes .

Activité Biologique

2'-Chlorobiphenyl-4-ylamine hydrochloride (CAS No. 1204-42-8) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including anti-cancer and anti-inflammatory properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a biphenyl moiety with a chlorine substituent and an amine group. The molecular formula is , with a molecular weight of approximately 221.67 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.67 g/mol |

| CAS Number | 1204-42-8 |

| IUPAC Name | 2'-Chlorobiphenyl-4-amine hydrochloride |

Anti-Cancer Properties

Research has indicated that this compound exhibits potential anti-cancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell cycle progression.

Case Study: Breast Cancer Cell Lines

In a study evaluating the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. The compound was found to activate caspase pathways, leading to increased apoptosis rates compared to untreated controls .

Anti-Inflammatory Properties

Additionally, this compound has shown promise in reducing inflammation. It has been tested in models of acute inflammation where it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

- In Vivo Model : In a carrageenan-induced paw edema model in rats, administration of this compound led to a reduction in paw swelling by up to 50% compared to the control group.

- Mechanism : The anti-inflammatory effects are hypothesized to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Caspase Activation : Induces apoptosis through caspase activation.

- Cytokine Modulation : Reduces the secretion of pro-inflammatory cytokines.

- Cell Cycle Arrest : Interferes with key regulatory proteins involved in cell cycle progression.

Table: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Caspase Activation | Induces apoptosis via caspase pathways |

| Cytokine Modulation | Decreases pro-inflammatory cytokines (e.g., TNF-alpha) |

| Cell Cycle Arrest | Disrupts regulatory proteins leading to cell cycle inhibition |

Research Applications

This compound has been utilized in various research applications:

- Pharmacological Studies : Investigated for its potential as an anti-cancer agent.

- Toxicological Assessments : Evaluated for safety and toxicity profiles in preclinical studies.

- Biochemical Research : Used to study mechanisms underlying inflammation and apoptosis.

Analyse Des Réactions Chimiques

Acid-Base Reactions

The hydrochloride salt can undergo neutralization to yield the free amine (2'-Chlorobiphenyl-4-ylamine). This reaction typically occurs under basic conditions:

The free amine (CAS 1204-44-0) is a key intermediate for further derivatization .

Diazotization and Azo Coupling

The primary amine undergoes diazotization with nitrous acid (HNO₂) at 0–5°C, forming a diazonium salt. This intermediate participates in coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to generate azo dyes:

Acetylation

Reaction with acetic anhydride in pyridine produces the corresponding acetanilide derivative:

Nucleophilic Aromatic Substitution (NAS)

The chloro group at the 2'-position may undergo substitution under strongly acidic or basic conditions. For example, hydrolysis with aqueous NaOH at elevated temperatures could yield hydroxylated derivatives:

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) could replace the chloro group with aryl or alkyl groups. A representative reaction involves boronic acids in the presence of Pd(PPh₃)₄:

Similar conditions have been employed for chlorophenylgermane derivatives .

Salt-Specific Behavior

The hydrochloride form enhances solubility in polar solvents (e.g., water, ethanol), facilitating reactions in aqueous media. Precipitation of the free amine occurs upon neutralization, as observed in biphenylamine derivatives .

Research Gaps and Limitations

Existing data primarily focus on 4'-chloro isomers (e.g., CID 44119718 ), highlighting the need for targeted studies on the 2'-chloro variant. Positional effects of the chloro group on reaction kinetics and regioselectivity remain underexplored.

Propriétés

IUPAC Name |

4-(2-chlorophenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN.ClH/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKXUPQEXOALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698133 | |

| Record name | 2'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-42-8 | |

| Record name | 2'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.